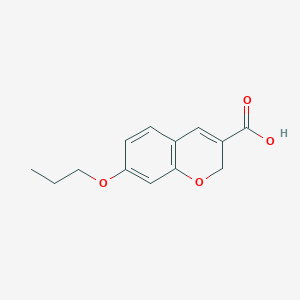

7-propoxy-2H-chromene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

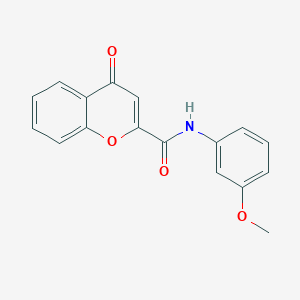

7-propoxy-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.25 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14O4/c1-2-5-16-11-4-3-9-6-10 (13 (14)15)8-17-12 (9)7-11/h3-4,6-7H,2,5,8H2,1H3, (H,14,15) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound has a predicted melting point of 134.15° C and a predicted boiling point of approximately 384.6° C at 760 mmHg . The predicted density is approximately 1.2 g/cm3, and the refractive index is predicted to be n20D 1.57 .Wissenschaftliche Forschungsanwendungen

Synthesis and Fluorescent Properties

Synthesis and Characterization Various derivatives of chromene carboxylic acids, including 7-propoxy-2H-chromene-3-carboxylic acid, have been synthesized and characterized. Synthesis methods often involve crystal X-ray diffraction and provide insights into the molecular structure and interactions within the compounds. For example, certain derivatives exhibit notable fluorescence due to their larger conjugated systems and various hydrogen bonds (Shi et al., 2017).

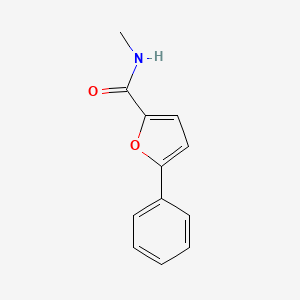

Fluorescent Properties Derivatives of this compound have been studied for their fluorescent properties. For instance, (E)-ethyl-7-(cinnamoyloxy)-2-oxo-2H-chromene-3-carboxylate shows fluorescence with a specific emission wavelength, indicating its potential use in applications requiring fluorescent materials (Bai Jing-hua, 2011).

Biological Activities and Applications

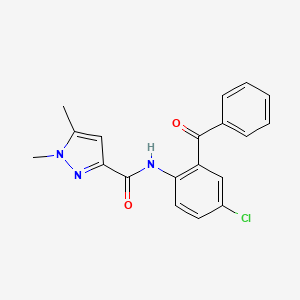

Antioxidant Activities Certain derivatives of this compound have been synthesized and evaluated for their antioxidant activities. Specific compounds have demonstrated potent inhibition of lipid peroxidation, suggesting their potential use as antioxidants in various applications (Kwak et al., 2006).

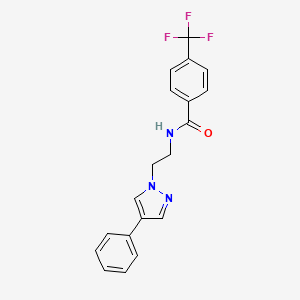

Antibacterial and Antifungal Agents New derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities. These studies indicate the potential of these derivatives as antimicrobial agents, with specific derivatives demonstrating significant activity against various bacterial and fungal strains (Mahesh et al., 2022).

Photoluminescence and Material Applications Derivatives of this compound have also been synthesized and studied for their photoluminescence properties. The synthesis and photoluminescence of certain derivatives suggest potential applications in material sciences and the development of smart materials (Wondraczek et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s important to handle the compound with care and follow all safety guidelines.

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Related compounds such as 7-hydroxycoumarins are known to interact with various biological targets .

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit lipid peroxidation initiated by fe 2+ and ascorbic acid in rat brain homogenates .

Biochemical Pathways

Related compounds have been implicated in the naphthalene catabolic pathway .

Result of Action

Related compounds have been shown to exhibit potent inhibition of lipid peroxidation .

Eigenschaften

IUPAC Name |

7-propoxy-2H-chromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-5-16-11-4-3-9-6-10(13(14)15)8-17-12(9)7-11/h3-4,6-7H,2,5,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFOAOYCGCZPRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=C(CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2906112.png)

![1-(6-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-isopropylpiperidine-3-carboxamide](/img/structure/B2906114.png)

![2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2906118.png)

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,2,6-trimethylmorpholin-4-yl)propan-1-one](/img/structure/B2906119.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906120.png)

![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906123.png)

![5-amino-2-[(2,6-difluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2906124.png)